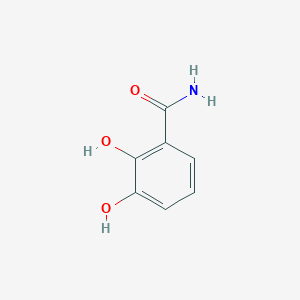

2,3-Dihydroxybenzamide

概要

準備方法

合成経路および反応条件

トレンカム-3,2-ホポは、ヒドロキシピリドン部分を伴う一連の化学反応により合成することができます。 この合成は、通常、2,3-ジヒドロキシ安息香酸と適切なアミンを制御された条件下で反応させて、所望のサリチルアミド誘導体を形成することを含みます 。反応条件には、エタノールやメタノールなどの溶媒の使用が含まれ、反応は完全な変換を確保するために高温で行われます。

工業的生産方法

トレンカム-3,2-ホポの工業的生産には、実験室規模の合成方法のスケールアップが含まれます。これには、収率と純度を最大化する反応条件の最適化が含まれます。連続フローリアクターと自動合成プラットフォームの使用は、生産効率を高めることができます。 さらに、再結晶やクロマトグラフィーなどの精製技術を使用して、さまざまな用途に適した高純度のトレンカム-3,2-ホポを得ます .

化学反応の分析

反応の種類

トレンカム-3,2-ホポは、以下を含むいくつかのタイプの化学反応を受けます。

酸化: トレンカム-3,2-ホポのヒドロキシル基は、酸化されてキノン誘導体を形成することができます。

還元: サリチルアミド部分のカルボニル基は、還元されて対応するアルコールを形成することができます。

一般的な試薬と条件

これらの反応に使用される一般的な試薬には、酸化剤(過マンガン酸カリウムなど)、還元剤(水素化ホウ素ナトリウムなど)、求核剤(アミンなど)があります。 反応は、通常、選択性と収率を確保するために、制御された温度とpH条件下で行われます .

生成される主要な生成物

これらの反応から生成される主要な生成物には、キノン誘導体、アルコール、および置換サリチルアミドが含まれます。

科学研究への応用

トレンカム-3,2-ホポは、以下を含む幅広い科学研究への応用を持っています。

科学的研究の応用

Medicinal Chemistry

Antineoplastic Activity

2,3-Dihydroxybenzamide has been identified as a potent inhibitor of ribonucleotide reductase, an enzyme critical for DNA synthesis. Research indicates that compounds similar to this compound can significantly inhibit cancer cell proliferation. For instance, studies show that derivatives of this compound exhibit marked selectivity against DNA synthesis in various cancer cell lines, demonstrating potential as anti-cancer agents .

Table 1: Inhibitory Effects on Ribonucleotide Reductase

| Compound | ID50 (µM) | Effect on DNA Synthesis |

|---|---|---|

| This compound | 25 | Significant inhibition |

| Salicylhydroxamic acid | 40 | Moderate inhibition |

| Hydroxyurea | 30 | High inhibition |

Case Study: Leukemia Treatment

In vivo studies have shown that this compound derivatives can prolong survival in mice inoculated with L1210 leukemia cells. The results indicated a dose-dependent response where higher doses resulted in increased survival rates .

Siderophore Production

This compound is also involved in the production of catechol siderophores by certain bacteria. These siderophores are crucial for iron acquisition in iron-limited environments. The compound's structural features allow it to form stable complexes with ferric ions, enhancing its utility in microbial applications .

Table 2: Siderophore Characteristics

| Siderophore Type | Iron Binding Affinity | Microbial Source |

|---|---|---|

| Catechol Siderophores | High | Streptomyces varsoviensis |

| This compound Derivative | Moderate | Various bacteria |

Materials Science

Recent studies have explored the use of this compound in the synthesis of transition metal complexes for photocatalytic applications. These complexes demonstrate promising photocatalytic properties due to their ability to modulate electronic properties through coordination with metal ions .

Case Study: Photocatalytic Activity

Research indicates that titanium(IV) complexes formed with this compound exhibit dual narrow luminescence at different excitation wavelengths. This property is advantageous for applications in solar energy conversion and environmental remediation .

Environmental Applications

The chelating properties of this compound make it suitable for environmental applications such as heavy metal ion sequestration. Its ability to form stable complexes with toxic metals can be harnessed for bioremediation strategies .

作用機序

トレンカム-3,2-ホポの作用機序は、特に鉄などの金属イオンをキレートする能力を伴います。 トレンカム-3,2-ホポのヒドロキシピリドン部分は、金属イオンと安定な錯体を形成し、それらを効果的に隔離し、有害な生化学反応への参加を防ぎます 。 このキレート化プロセスには、金属イオンをヒドロキシピリドン部分の酸素原子と窒素原子に配位して、安定な環状構造を形成することが含まれます .

類似の化合物との比較

類似の化合物

トレンカム-3,2-ホポは、以下のような他のヒドロキシピリドンベースの化合物に似ています。

- TRPN-3,2-ホポ

- TREN-Me-3,2-ホポ

- TREN-1,2,3-ホポ

- 5LIO-3,2-ホポ

- BU-O-3,4-ホポ

独自性

トレンカム-3,2-ホポをこれらの類似の化合物と区別するのは、低い用量での鉄キレートにおける高い効率です。 これは、潜在的な副作用を最小限に抑えるために、より低い用量が好ましい治療的用途のための有望な候補となっています 。 さらに、トレンカム-3,2-ホポは、金属錯体を形成する際に優れた安定性と選択性を示しており、これはさまざまな科学的および産業的用途の可能性を高めています .

類似化合物との比較

Similar Compounds

Trencam-3,2-Hopo is similar to other hydroxypyridonate-based compounds, such as:

- TRPN-3,2-Hopo

- TREN-Me-3,2-Hopo

- TREN-1,2,3-Hopo

- 5LIO-3,2-Hopo

- BU-O-3,4-Hopo

Uniqueness

What sets Trencam-3,2-Hopo apart from these similar compounds is its high efficiency in iron chelation at lower doses. This makes it a promising candidate for therapeutic applications where lower dosages are preferred to minimize potential side effects . Additionally, Trencam-3,2-Hopo has shown superior stability and selectivity in forming metal complexes, which enhances its potential for various scientific and industrial applications .

生物活性

2,3-Dihydroxybenzamide (DHBA) is a compound that has garnered attention for its diverse biological activities. This article explores its mechanisms of action, pharmacological potential, and various applications in biological systems, supported by case studies and research findings.

Chemical Structure and Properties

This compound is characterized by its benzene ring with two hydroxyl groups at the 2 and 3 positions and an amide functional group. This structure contributes to its ability to chelate metal ions, particularly iron, which is crucial for various biological processes.

Iron Chelation : One of the primary mechanisms through which this compound exerts its biological effects is through iron chelation. It has been shown to interact with iron in a way that modulates cellular iron levels. In iron-loaded hepatocytes, treatment with DHBA resulted in decreased ferritin protein levels, indicating a reduction in cellular iron storage.

Antioxidant Activity : DHBA demonstrates significant antioxidant properties. It scavenges free radicals, thus protecting cells from oxidative stress. This activity has been linked to its potential therapeutic applications in conditions characterized by oxidative damage .

Antibacterial Effects : Research indicates that DHBA exhibits antibacterial properties against certain Gram-positive bacteria. Its efficacy varies significantly depending on the bacterial strain, with some studies reporting weak activity against Gram-negative bacteria .

Pharmacological Potential

The pharmacological potential of this compound is underscored by its involvement in various biochemical pathways:

- Antioxidant Effects : In a study utilizing the DPPH radical scavenging assay, DHBA was found to possess potent antioxidant activity . This property makes it a candidate for further research into its use as a protective agent in diseases linked to oxidative stress.

- Anti-inflammatory Properties : The compound's ability to inhibit human 5-lipoxygenase suggests potential use in treating inflammatory conditions .

- Cancer Research : Some derivatives of DHBA have been explored for their cytotoxic effects on cancer cell lines. For instance, modified versions of benzamide derivatives have shown selective cytotoxicity in BRCA2-deficient cells, highlighting the compound's potential role in targeted cancer therapies .

Case Studies and Research Findings

特性

IUPAC Name |

2,3-dihydroxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO3/c8-7(11)4-2-1-3-5(9)6(4)10/h1-3,9-10H,(H2,8,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCIDBNKTKNBPKM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)O)O)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13189-89-4 | |

| Record name | 2,3-Dihydroxybenzamide | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z33JA2LC96 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。